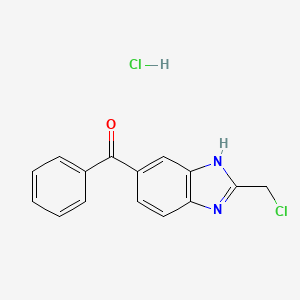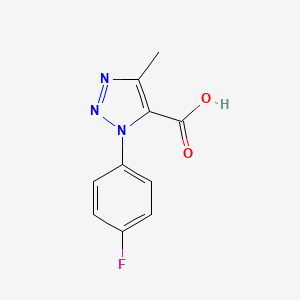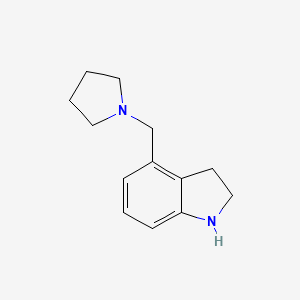
5-bromo-3,3-dimethyl-4-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3,3-dimethyl-4-oxopentanoic acid: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid, featuring a bromine atom at the 5th position, two methyl groups at the 3rd position, and a keto group at the 4th position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-dimethyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 3,3-dimethyl-4-oxopentanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-bromo-3,3-dimethyl-4-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-bromo-3,3-dimethyl-4-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and keto-containing compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various functional materials.
作用機序
The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In chemical reactions, the bromine atom and keto group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo oxidation or reduction.
In biological systems, the compound’s effects would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and keto group may influence the compound’s binding affinity and activity.
類似化合物との比較
3,3-dimethyl-4-oxopentanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-chloro-3,3-dimethyl-4-oxopentanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-bromo-4-oxopentanoic acid: Lacks the two methyl groups at the 3rd position, affecting its steric and electronic properties.
Uniqueness: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is unique due to the combination of bromine, keto, and dimethyl functionalities. This combination imparts distinct reactivity and makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
5-bromo-3,3-dimethyl-4-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWGAMTJBZDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Chlorophenyl)sulfonyl]-N-(4,6-dimethyl-2-benzothiazolyl)-N-(phenylmethyl)-4-piperidinecarboxamide](/img/structure/B6615294.png)


![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)






